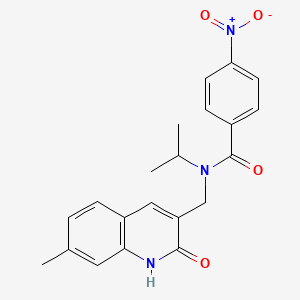
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide, also known as QNZ or EVP4593, is a small molecule inhibitor that has gained attention in the scientific community due to its potential as a therapeutic agent for various diseases.
Mechanism of Action
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide inhibits the activity of NF-κB by binding to the IKK complex, which is responsible for the activation of NF-κB. By inhibiting the activity of the IKK complex, this compound prevents the activation of NF-κB and the subsequent transcription of genes that promote cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, this compound has also been shown to have other biochemical and physiological effects. This compound has been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can cause damage to cells and tissues. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide has several advantages for lab experiments, including its low molecular weight, high solubility, and ability to penetrate cell membranes. However, this compound also has some limitations, including its potential toxicity and the need for careful dosing and monitoring in in vivo experiments.
Future Directions
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide, including its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and viral infections. Additionally, further research is needed to better understand the mechanisms of action of this compound and to identify potential biomarkers for predicting response to this compound treatment. Finally, the development of more selective and potent inhibitors of NF-κB could help to improve the therapeutic potential of this compound and other NF-κB inhibitors.
Synthesis Methods
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide involves a multi-step process that includes the reaction of 2-hydroxy-7-methylquinoline with para-nitrobenzoyl chloride in the presence of triethylamine to yield N-(2-hydroxy-7-methylquinolin-3-yl)-4-nitrobenzamide. This intermediate is then reacted with isopropylamine to yield the final product, this compound.
Scientific Research Applications
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-isopropyl-4-nitrobenzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by blocking the activity of NF-κB, a transcription factor that is involved in the regulation of genes that promote cell survival and proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
properties
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-4-nitro-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13(2)23(21(26)15-6-8-18(9-7-15)24(27)28)12-17-11-16-5-4-14(3)10-19(16)22-20(17)25/h4-11,13H,12H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILGNZABRKZRJMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(C)C)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

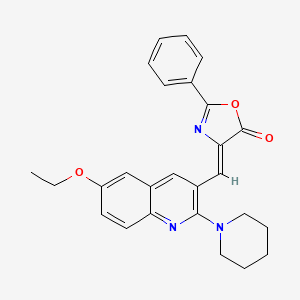
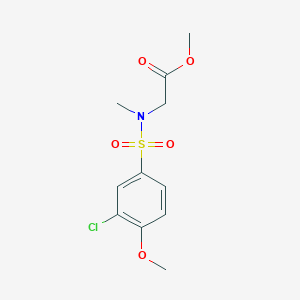
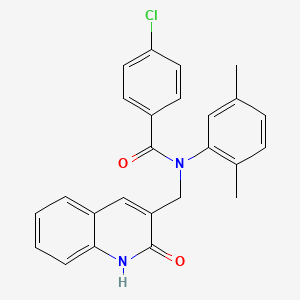
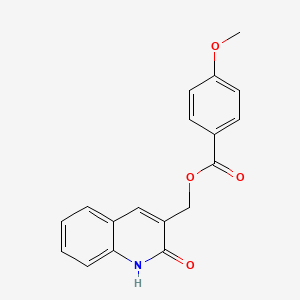


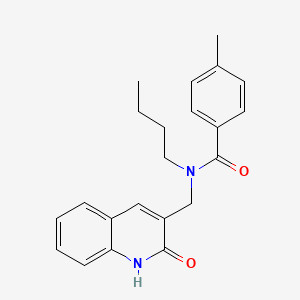
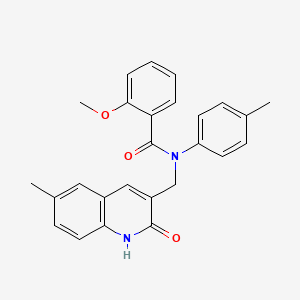
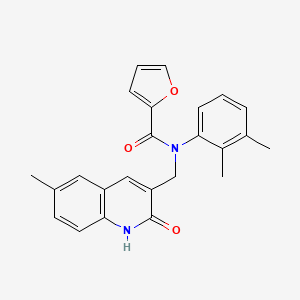
![4-(tert-butyl)-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696405.png)

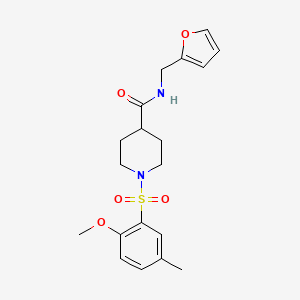
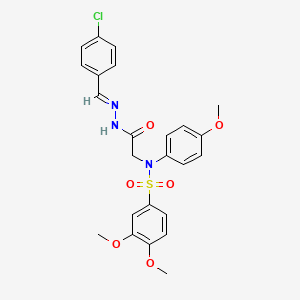
![1-[1-(5-chloro-2-ethoxybenzenesulfonyl)piperidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B7696448.png)